molecular formula C15H12N2O7 B4796930 [2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate

[2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate

Cat. No.: B4796930
M. Wt: 332.26 g/mol
InChI Key: XEHHJKGFLUHKLP-UHFFFAOYSA-N
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Description

[2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate is an organic compound that features both nitrophenyl and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate typically involves the following steps:

    Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor.

    Coupling with furan-2-carbonylamino acetate: The nitrophenyl intermediate is then coupled with furan-2-carbonylamino acetate under specific conditions, often involving a catalyst and a solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale nitration: Using controlled conditions to ensure safety and efficiency.

    Automated coupling reactions: Utilizing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine, leading to different functionalized products.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products

    Oxidation: Oxidized nitrophenyl derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological assays: Utilized in various assays to study enzyme interactions and inhibition.

    Drug development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Therapeutic agents: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

    Material science: Used in the development of new materials with specific electronic or optical properties.

    Polymer chemistry: Incorporated into polymers to modify their physical properties.

Mechanism of Action

The mechanism of action of [2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan moiety can interact with biological macromolecules through π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-nitrophenyl)-2-oxoethyl] acetate: Lacks the furan moiety, making it less versatile in certain applications.

    [2-(4-aminophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate: Contains an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.

Uniqueness

    Versatility: The presence of both nitrophenyl and furan moieties makes [2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate highly versatile in various chemical reactions.

    Biological activity: The combination of these functional groups can lead to unique biological activities not observed in similar compounds.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O7/c18-12(10-3-5-11(6-4-10)17(21)22)9-24-14(19)8-16-15(20)13-2-1-7-23-13/h1-7H,8-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHHJKGFLUHKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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